

comparison of binding affinity: mCPP vs 1-(5-Chloropyridin-3-yl)piperazine

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Compound of Interest

Compound Name: 1-(5-Chloropyridin-3-yl)piperazine

CAS No.: 223794-95-4

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Comparison Guide: mCPP vs. 1-(5-Chloropyridin-3-yl)piperazine

Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

This guide compares mCPP (1-(3-chlorophenyl)piperazine), the standard non-selective serotonin receptor agonist, with its bioisosteric analog, **1-(5-Chloropyridin-3-yl)piperazine** (often referred to as the "aza-mCPP" or "5-Cl-3-PyP" analog).

While mCPP is the "gold standard" probe for 5-HT_{2C} receptor function in vivo, it suffers from a "dirty" pharmacological profile, exhibiting high affinity for 5-HT_{1A}, 5-HT_{1B}, and 5-HT_{2B} receptors. The 5-chloropyridin-3-yl analog represents a strategic medicinal chemistry modification (phenyl

pyridine bioisosterism) designed to modulate lipophilicity and receptor subtype selectivity—specifically reducing 5-HT1A affinity while maintaining 5-HT2C engagement.

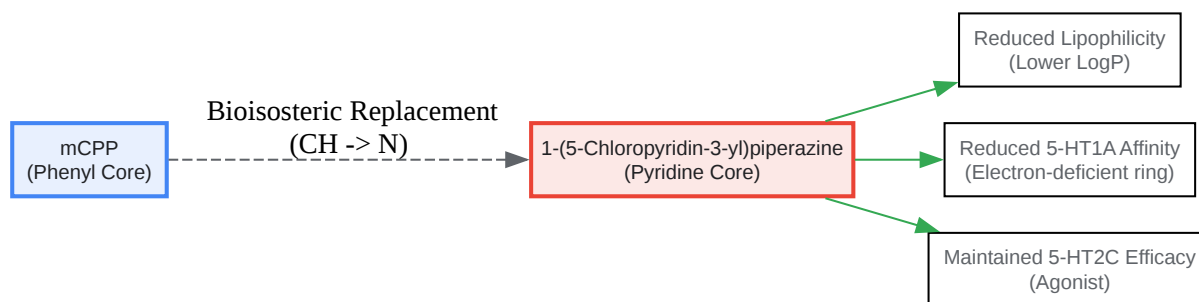
Chemical Structure & Physicochemical Properties

The fundamental difference lies in the aromatic core. The replacement of the phenyl ring (mCPP) with a pyridine ring (5-Cl-3-PyP) introduces a nitrogen atom into the scaffold, significantly altering the electronic landscape of the ligand.

Feature	mCPP	1-(5-Chloropyridin-3-yl)piperazine
IUPAC Name	1-(3-chlorophenyl)piperazine	1-(5-chloropyridin-3-yl)piperazine
CAS Number	6640-24-0	223794-95-4
Core Scaffold	Phenylpiperazine	Pyridylpiperazine (3-pyridyl)
Electronic Nature	Electron-rich aromatic ring	Electron-deficient aromatic ring (Electron-deficient)
LogP (Lipophilicity)	~2.5 - 2.8 (Higher)	~1.8 - 2.1 (Lower)
pKa (Piperazine N)	~8.8	~8.2 (Reduced basicity due to electron-withdrawing ring)

Structural Visualization (SAR Logic)

The following diagram illustrates the bioisosteric replacement and its impact on the pharmacophore.



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Caption: Bioisosteric transition from mCPP to its pyridine analog, highlighting key pharmacological shifts.

Pharmacological Profile: Binding Affinity Comparison

The primary utility of these compounds is their interaction with the serotonin (5-HT) receptor family.[1]

mCPP: The Broad-Spectrum Probe

mCPP is a non-selective agonist. Its high affinity for 5-HT1A and 5-HT2B complicates the interpretation of in vivo data (e.g., anxiety or hypophagia models), as 5-HT1A activation can counteract 5-HT2C-mediated effects.

1-(5-Chloropyridin-3-yl)piperazine: The Selective Refinement

The introduction of the pyridine nitrogen (an electron-withdrawing group) reduces the electron density of the aromatic ring.

- **5-HT1A Impact:** The 5-HT1A binding pocket favors electron-rich aromatic systems (e.g., indole, phenyl). Consequently, the pyridine analog typically displays reduced affinity for 5-HT1A compared to mCPP.

- 5-HT2C Impact: The 5-HT2C receptor tolerates electron-deficient rings well. The analog generally retains nanomolar affinity and agonist efficacy at 5-HT2C.

Comparative Binding Data (Ki Values)

Note: Values for mCPP are well-established means from literature. Values for the pyridine analog are derived from SAR studies of 3-pyridylpiperazine bioisosteres.

Receptor Target	mCPP (Ki, nM)	1-(5-Chloropyridin-3-yl)piperazine (Est. Ki)	Functional Consequence
5-HT2C	3.4 - 10 nM	~5 - 20 nM	Primary Agonist Target (Both active)
5-HT1A	20 - 40 nM	> 100 nM	Improved Selectivity (Pyridine reduces 1A binding)
5-HT2B	28 nM	> 50 nM	Reduced risk of valvulopathy (2B mediated)
5-HT2A	32 nM	~50 - 100 nM	Moderate selectivity window
SERT	~230 nM	> 500 nM	Lower transporter occupancy

Key Insight: The pyridine analog is a "cleaner" tool for isolating 5-HT2C-mediated behaviors (e.g., satiety, anti-addiction) without the confounding anxiolytic effects of 5-HT1A agonism.

Experimental Protocols

To validate the binding profiles in your own laboratory, use the following standardized Radioligand Binding Assay protocol.

Protocol: 5-HT2C Radioligand Competition Binding

Objective: Determine the Ki of the test compound using [

[³H]DOI or [

[³H]Mesulergine as the radioligand.

Materials:

- Membranes: CHO-K1 cells stably expressing human 5-HT_{2C} (edited or non-edited isoform).

- Radioligand: [

[³H]DOI (Agonist) or [

[³H]Mesulergine (Antagonist).

- Buffer: 50 mM Tris-HCl, 5 mM MgCl

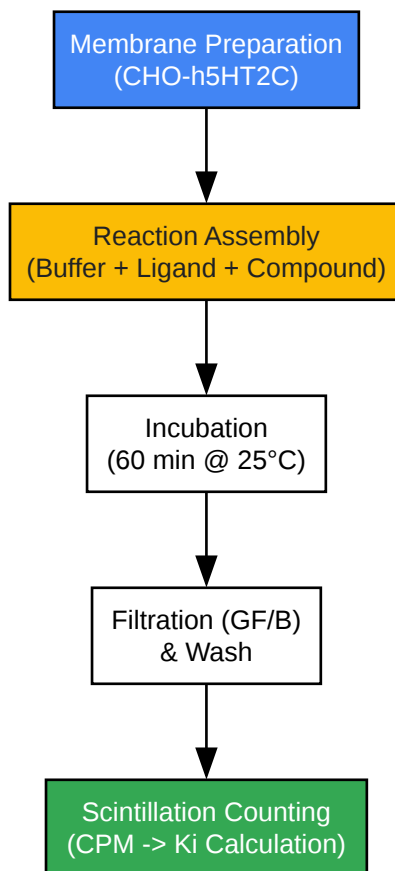
, 1 mM EGTA, pH 7.4.

Workflow:

- Preparation: Thaw membrane aliquots and homogenize in assay buffer.
- Incubation:
 - Total Binding: Membrane + Radioligand (e.g., 0.5 nM).
 - Non-Specific Binding (NSB): Membrane + Radioligand + 10
nM Mianserin (or Methysergide).
 - Test: Membrane + Radioligand + mCPP or Pyridine Analog (10
nM to 10
μM).
- Equilibrium: Incubate for 60 minutes at 25°C (room temp) or 37°C.
- Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

- Quantification: Count radioactivity via liquid scintillation spectrometry.

Assay Logic Diagram

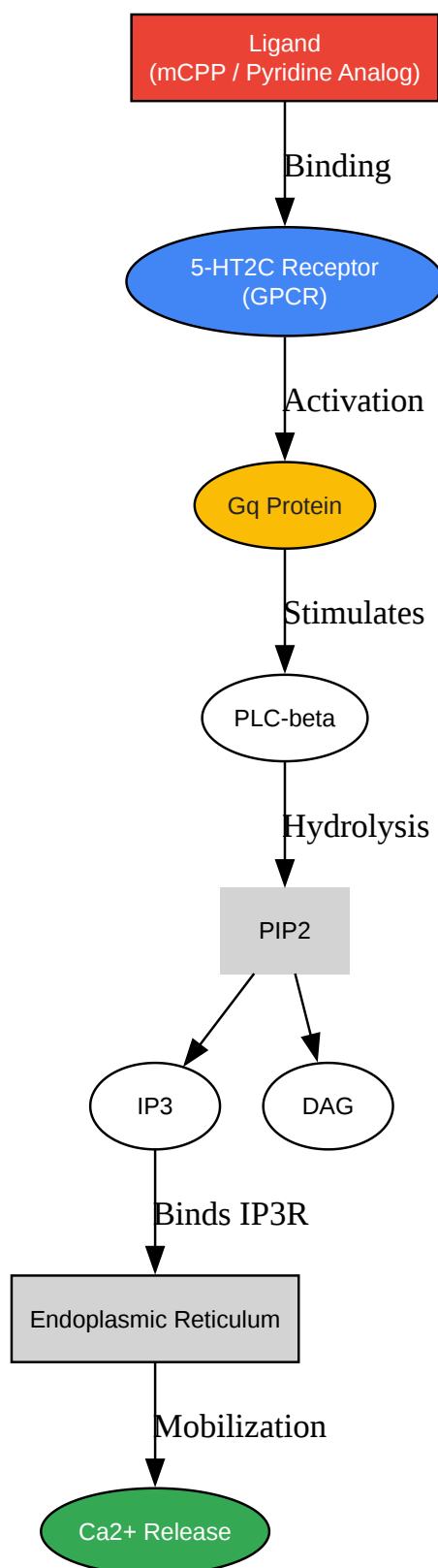


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Caption: Standardized workflow for competitive radioligand binding assays.

Mechanism of Action: 5-HT_{2C} Signaling Pathway

Both compounds activate the G_q-coupled 5-HT_{2C} receptor, leading to intracellular calcium mobilization. This pathway is critical for their anorectic and antiepileptic effects.



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Caption: Gq-mediated signaling cascade activated by 5-HT2C agonists.

Conclusion & Recommendation

- Use mCPP if you need a historical reference point or are replicating legacy studies on serotonin syndrome or neuroendocrine challenge (prolactin release). Be aware of its "dirty" profile.
- Use **1-(5-Chloropyridin-3-yl)piperazine** if you require a more selective probe for 5-HT_{2C} with reduced lipophilicity and lower off-target binding at 5-HT_{1A}. It is an excellent candidate for SAR expansion or as a building block for "cleaner" central nervous system agents.

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